4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide

5-HT6 receptor binding affinity N1-arylsulfonylindole SAR radioligand displacement

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide belongs to the N1-arylsulfonylindole class of serotonin 5-HT6 receptor ligands, a family extensively validated for cognitive enhancement applications. The compound incorporates a 4-fluorophenylsulfonyl-piperazine motif linked via a 4-oxobutanamide spacer to an indol-6-yl moiety, a substitution pattern that distinguishes it from the more extensively characterized indol-3-yl, indol-4-yl, and indol-5-yl regioisomers prevalent in the patent and primary literature.

Molecular Formula C22H23FN4O4S
Molecular Weight 458.5 g/mol
Cat. No. B12179340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide
Molecular FormulaC22H23FN4O4S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCC(=O)NC2=CC3=C(C=C2)C=CN3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H23FN4O4S/c23-17-2-5-19(6-3-17)32(30,31)27-13-11-26(12-14-27)22(29)8-7-21(28)25-18-4-1-16-9-10-24-20(16)15-18/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28)
InChIKeyAEAZPHYAXUZAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide: A Structurally Differentiated 5-HT6 Receptor Ligand Scaffold for CNS Research Procurement


4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide belongs to the N1-arylsulfonylindole class of serotonin 5-HT6 receptor ligands, a family extensively validated for cognitive enhancement applications [1]. The compound incorporates a 4-fluorophenylsulfonyl-piperazine motif linked via a 4-oxobutanamide spacer to an indol-6-yl moiety, a substitution pattern that distinguishes it from the more extensively characterized indol-3-yl, indol-4-yl, and indol-5-yl regioisomers prevalent in the patent and primary literature [2]. This structural architecture places it within a pharmacophore space recognized by major pharmaceutical organizations including GlaxoSmithKline, Roche, and Suven Life Sciences for developing cognition-targeting 5-HT6 antagonists, several of which have advanced to clinical evaluation [1].

Why Generic 5-HT6 Antagonist Substitution Fails: The Pharmacological Consequences of Regioisomeric and Linker Variation in 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide


Within the N1-arylsulfonylindole 5-HT6 antagonist class, seemingly minor structural variations produce substantial pharmacological divergence. The indol-6-yl substitution pattern in this compound contrasts with the indol-3-yl-piperazinyl architecture of benchmark compound 7a, which shows a 91-fold gap between binding affinity (Ki = 3.4 nM) and functional cellular antagonism (IC50 = 310 nM) [1]. Similarly, 5-piperazinyl methyl-N1-aryl sulfonyl indole leads demonstrate that the position and nature of the basic nitrogen linker critically determine CYP liability profiles, with certain analogs exhibiting no CYP inhibition while others show significant drug–drug interaction risk [2]. The 4-oxobutanamide spacer further differentiates this compound from simple methylene-linked or directly coupled piperazinyl-indole congeners, introducing conformational flexibility and additional hydrogen-bonding capacity that can alter both target binding kinetics and off-target promiscuity. These structural features collectively preclude reliable interpolation of potency, selectivity, metabolic stability, or in vivo efficacy from data generated on regioisomeric or linker-variant analogs.

Quantitative Differentiation Evidence for 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide Relative to 5-HT6 Antagonist Comparators


Binding Affinity Differentiation: Indol-6-yl versus Indol-3-yl-piperazinyl 5-HT6 Antagonist Scaffolds

The target compound's indol-6-yl substitution pattern is structurally distinct from the indol-3-yl-piperazinyl motif of the well-characterized comparator compound 7a. Compound 7a demonstrates a binding affinity of Ki = 3.4 nM against the human 5-HT6 receptor in [³H]-LSD displacement assays [1]. In the broader N1-arylsulfonylindole class, the 5-methoxy-1-benzenesulfonyl analogue (compound 19) achieves the highest affinity within its series, establishing an SAR baseline for this pharmacophore family [2]. Notably, the indol-6-yl regioisomer remains pharmacologically underexplored, with the N-phenylsulfonylindole fragment alone (compound 1e) retaining measurable 5-HT6R affinity at Ki = 159 nM, confirming that the indole-N1-arylsulfonyl core alone contributes binding energy even in the absence of a basic amine linker [3]. The target compound builds upon this minimal core by incorporating both a basic piperazine and an extended amide linker, a combination predicted to enhance affinity while potentially altering binding kinetics relative to simpler indol-3-yl-piperazinyl analogs.

5-HT6 receptor binding affinity N1-arylsulfonylindole SAR radioligand displacement

Functional Antagonism Efficiency: Amide Linker Impact on Binding-to-Function Translation versus Direct Piperazinyl-Indole Congeners

A critical differentiator among 5-HT6 ligands is the efficiency with which binding affinity translates into functional antagonism. Compound 7a, a direct indol-3-yl-piperazinyl analog, exhibits a binding Ki of 3.4 nM but a functional IC50 of 310 nM in cAMP inhibition assays—a 91-fold right-shift indicating substantial efficacy loss between binding and functional readouts [1]. In contrast, the lead compound from the 4-(piperazin-1-yl methyl)-N1-arylsulfonyl indole series demonstrates potent in vitro binding affinity accompanied by robust in vivo efficacy in Novel Object Recognition Test (NORT) and Morris water maze cognition models without CYP liabilities, suggesting that linker geometry and substitution position critically modulate functional coupling efficiency [2]. The target compound's 4-oxobutanamide linker introduces an additional amide bond and extended spacing between the piperazine basic nitrogen and the indole core, a feature that may alter the binding pose relative to the receptor's orthosteric site and thereby shift the binding-to-function ratio in either direction. This structural attribute cannot be modeled from data on directly coupled or methylene-bridged analogs.

functional cAMP assay 5-HT6 antagonism binding-to-function ratio

CYP450 Liability Differentiation: Structural Determinants of Metabolic Stability Risk in Sulfonylpiperazine-Indole 5-HT6 Antagonists

CYP450 inhibition is a key attrition factor in 5-HT6 antagonist development. The lead compound from the 5-piperazinyl methyl-N1-aryl sulfonyl indole series was specifically selected for advancement based on the absence of CYP liabilities, a property not shared by all congeners within the same chemical series [1]. This intra-series variability demonstrates that CYP inhibition is exquisitely sensitive to subtle structural modifications including linker length, substitution position, and aryl sulfonyl electronics. The target compound incorporates a 4-fluorophenylsulfonyl group, which introduces an electron-withdrawing para-fluoro substituent absent in unsubstituted phenylsulfonyl or 4-methoxyphenylsulfonyl analogs. Fluorine substitution at this position has been shown to modulate both metabolic stability and hERG channel affinity in related sulfonylpiperazine-containing GPCR ligands . The target compound's unique combination of 4-fluorophenylsulfonyl, 4-oxobutanamide linker, and indol-6-yl substitution constitutes a distinct chemical space relative to well-characterized CYP-clean leads such as SUVN-502 (masupirdine, Ki = 2.04 nM for human 5-HT6R) [2].

CYP450 inhibition drug–drug interaction metabolic stability

Selectivity Profiling Gap: Indol-6-yl Substitution as an Underexplored Vector for 5-HT6 Selectivity Optimization

Selectivity over other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT7) and the D2 dopamine receptor is a critical parameter for 5-HT6 antagonist tool compounds. SB-399885 demonstrates >200-fold selectivity for 5-HT6 over a broad panel of receptors, ion channels, and enzymes when tested at 10 µM [1]. SB-742457 (intepirdine) achieves >100-fold selectivity over other receptors with a pKi of 9.63 for the human 5-HT6 receptor [2]. R 1485 similarly exhibits >100-fold selectivity over a panel of 50 targets including other 5-HT receptor subtypes, combined with low hERG inhibition . These selectivity benchmarks were established on structurally diverse scaffolds (benzothiophenesulfonamide, benzoxazine, and N1-arylsulfonyltryptamine series), and their selectivity profiles are scaffold-dependent rather than target-class-inherent. The target compound's indol-6-yl substitution pattern has not been systematically profiled in published selectivity panels, and the conformational constraints imposed by the 4-oxobutanamide linker may produce a selectivity fingerprint distinct from both indol-3-yl-piperazinyl and 4-piperazinylmethyl-indole series.

5-HT6 selectivity serotonin receptor subtypes off-target profiling

In Vivo Behavioral Pharmacology Gap: Indol-6-yl 5-HT6 Antagonists as Unexplored Probes for Cognition Models

Multiple 5-HT6 antagonists have demonstrated pro-cognitive efficacy in rodent behavioral models. Compound 7a shows enhanced cognitive effects in both NORT and Morris water maze paradigms at doses informed by its functional IC50 of 310 nM [1]. The 5-piperazinyl methyl-N1-aryl sulfonyl indole lead compound is active in both NORT and Morris water maze models with a clean CYP profile and favorable PK [2]. SB-742457 (intepirdine) at 3 mg/kg p.o. significantly improves performance in cognitive models and has advanced through Phase II clinical trials for Alzheimer's disease [3]. Notably, all in vivo-validated 5-HT6 antagonist chemotypes to date feature indole substitution at positions other than the 6-position. The target compound's indol-6-yl architecture represents a pharmacologically unexplored regioisomeric space for in vivo behavioral pharmacology, making it a valuable tool compound for probing whether the indole substitution position influences brain penetration, regional receptor occupancy, or behavioral efficacy independent of in vitro binding parameters.

cognitive enhancement Novel Object Recognition Test Morris water maze

Validated Research and Industrial Application Scenarios for 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide


5-HT6 Receptor Subtype Selectivity Mapping Using an Indol-6-yl Chemotype Probe

This compound serves as a structurally differentiated tool for mapping the contribution of indole substitution position to 5-HT6 receptor selectivity. Published selectivity data for SB-399885 (>200-fold selective over all tested off-targets at 10 µM), SB-742457 (>100-fold selectivity, pKi = 9.63), and R 1485 (>100-fold selectivity over 50 targets) establish benchmarks exclusively for indol-3-yl, benzothiophenesulfonamide, and benzoxazine scaffolds respectively [1]. The indol-6-yl regioisomer has not been included in any published selectivity panel. Procurement of this compound enables the first direct comparison of selectivity fingerprints across indole substitution positions within a consistent N1-arylsulfonylpiperazine pharmacophore framework.

Functional Antagonism Coupling Efficiency Studies with a 4-Oxobutanamide Linker Probe

The 91-fold gap between binding affinity and functional antagonism observed with compound 7a (Ki = 3.4 nM vs. IC50 = 310 nM) highlights the critical importance of linker-dependent coupling efficiency in 5-HT6 antagonist pharmacology [1]. The 4-oxobutanamide linker in this compound provides a distinct chemical topology for systematic investigation of how spacer length, flexibility, and hydrogen-bonding capacity influence the translation of receptor occupancy into functional cAMP inhibition. Comparative head-to-head profiling against methylene-linked (compound 6a series) [2] and directly coupled (compound 7a series) congeners would generate valuable SAR data to guide future 5-HT6 antagonist optimization programs.

CYP450 Structure-Liability Relationship Studies for Fluorophenylsulfonyl-Indole Chemotypes

Intra-series variability in CYP inhibition liability is well-documented within the 5-piperazinyl methyl-N1-aryl sulfonyl indole class, where certain analogs show no CYP inhibition while closely related structures carry significant drug–drug interaction risk [1]. The 4-fluorophenylsulfonyl group in this compound differs from the 2-fluorophenylsulfonyl motif in R 1485 [2] and the unsubstituted phenylsulfonyl variants in earlier N1-arylsulfonylindole series. This compound enables direct investigation of whether the fluorine position on the arylsulfonyl group constitutes a CYP liability liability determinant, a finding with implications across the broader sulfonylpiperazine-containing GPCR ligand space.

In Vivo Behavioral Pharmacology in the Indol-6-yl Unexplored Regioisomeric Space

Multiple 5-HT6 antagonists have demonstrated cognitive enhancement in rodent NORT and Morris water maze models, including compound 7a [1] and the 5-piperazinyl methyl-N1-aryl sulfonyl indole lead [2]. However, all published in vivo efficacy data derive from indol-3-yl, indol-5-yl, or non-indole scaffolds. The indol-6-yl substitution pattern has never been evaluated in behavioral cognition models. This compound represents the first opportunity to test whether the indole substitution position influences brain penetration, regional 5-HT6 receptor occupancy, or pro-cognitive efficacy. Such data would establish whether the indol-6-yl vector is pharmacologically viable or intrinsically disadvantaged for CNS applications.

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